molecular formula C2H3KOS2 B7886025 potassium;methoxymethanedithioate

potassium;methoxymethanedithioate

Cat. No.: B7886025
M. Wt: 146.28 g/mol
InChI Key: PEEXCRJDFUVJRT-UHFFFAOYSA-M
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Description

Potassium methoxymethanedithioate (hypothetical structure: K⁺[SCH₂OMe]⁻) is a sulfur-containing organometallic compound. These compounds share functional similarities, such as strong basicity and roles in organic synthesis. Notably, potassium methoxide () is widely used as a catalyst in pharmaceutical manufacturing, while sulfur analogs like potassium thiolates are employed in nucleophilic substitution reactions. This article will compare potassium methoxymethanedithioate with analogous compounds, leveraging data from structurally related species due to the scarcity of direct references to the target compound.

Properties

IUPAC Name

potassium;methoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXCRJDFUVJRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methoxycoumarin typically involves the reaction of salicylaldehyde with methoxyacetic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin ring. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 4-hydroxy-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in melanin production, making it useful in skin-lightening products. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Methoxide (CH₃OK)

Preparation: Synthesized by reacting potassium metal with methanol, requiring 2.3 g of potassium per 0.1 N solution . Concentration: Available commercially as 5%–30% solutions in methanol, with standardized 0.1 N solutions in toluene/methanol . Applications: Used as a base catalyst in esterifications and transesterifications. For example, in the synthesis of benzimidazole derivatives, potassium methoxide facilitates deprotonation and nucleophilic attacks .

Sodium Methoxide (CH₃ONa)

Preparation : Requires 2.3 g of sodium for a 0.1 N solution, mirroring potassium methoxide synthesis .
Reactivity : Less hygroscopic than potassium methoxide but similarly basic (pH ~13.5 in aqueous solutions). Sodium methoxide is preferred in fine chemical synthesis due to cost efficiency.

Lithium Methoxide (CH₃OLi)

Preparation : Uses 0.7 g of lithium for 0.1 N solutions .
Reactivity : Exhibits higher solubility in polar aprotic solvents like DMF, making it suitable for specialized reactions requiring mild conditions .

Potassium Hydroxide (KOH)

Basicity : Aqueous 0.1 M KOH solutions have a pH of 13.5, comparable to potassium methoxide solutions .
Applications : Unlike potassium methoxide, KOH is used as a pH regulator in pharmaceuticals and in saponification reactions .

Data Tables

Table 1: Preparation and Properties of Alkali Metal Methoxides

Compound Preparation (0.1 N Solution) Commercial Concentration Key Applications
Potassium methoxide 2.3 g K in methanol 5%–30% in methanol Benzimidazole synthesis
Sodium methoxide 2.3 g Na in methanol 25%–30% in methanol Transesterification
Lithium methoxide 0.7 g Li in methanol 0.1 N in toluene/methanol Mild base catalysis

Table 2: Comparative Basicity and Reactivity

Compound pH (0.1 M Solution) Solubility in Methanol Thermal Stability
Potassium methoxide ~13.5 (estimated) High Moderate
Sodium methoxide ~13.5 High Moderate
Lithium methoxide ~13.0 Moderate Low
Potassium hydroxide 13.5 High High

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